[(4-methylphenyl)methoxy]urea
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Overview
Description
[(4-methylphenyl)methoxy]urea is a chemical compound with the molecular formula C9H12N2O2. It is known for its diverse applications in scientific research and industry. The compound is characterized by the presence of a urea group attached to a 4-methylbenzyl group through an oxygen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
[(4-methylphenyl)methoxy]urea can be synthesized through various methods. One common approach involves the reaction of benzyl alcohol or benzyl halide with urea in the presence of an ionic liquid such as choline chloride and aluminium nitrate. This method offers high yields and selectivity, making it efficient and environmentally friendly . Another method involves the nucleophilic addition of amines to potassium isocyanate in water, which is a catalyst-free and scalable process .
Industrial Production Methods
Industrial production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
[(4-methylphenyl)methoxy]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The urea group can undergo substitution reactions with different nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The reaction conditions, such as temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted urea compounds.
Scientific Research Applications
[(4-methylphenyl)methoxy]urea is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: It serves as a building block for the synthesis of various organic compounds and materials.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: This compound is used in the production of agrochemicals, resins, and other industrial products.
Mechanism of Action
The mechanism of action of [(4-methylphenyl)methoxy]urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, affecting their activity and function. This interaction can lead to various biochemical and physiological effects, depending on the target and context .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to [(4-methylphenyl)methoxy]urea include:
Uniqueness
This compound is unique due to its specific structure, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
(4-methylphenyl)methoxyurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-7-2-4-8(5-3-7)6-13-11-9(10)12/h2-5H,6H2,1H3,(H3,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBIZXMBEXRFQPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CONC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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